2-[2-(Furan-2-yl)vinyl]-4,6-bis(trichloromethyl)-1,3,5-triazine
Description
Chemical Structure and Properties
2-[2-(Furan-2-yl)vinyl]-4,6-bis(trichloromethyl)-1,3,5-triazine (CAS: 154880-05-4; Molecular Formula: C₁₁H₅Cl₆N₃O) is a triazine-based compound featuring a furan-substituted vinyl group and two trichloromethyl substituents. Its molecular weight is 407.90 g/mol, and it typically appears as a light yellow to brown powder or crystal . The compound exhibits high thermal stability, with decomposition temperatures exceeding 200°C, and demonstrates solubility in common organic solvents such as acetonitrile and dichloromethane .
Applications This compound is primarily utilized as a photoacid generator (PAG) in photopolymerization and photoresist technologies. Its ability to release hydrochloric acid (HCl) under UV or visible light (365–410 nm) enables acid-catalyzed degradation of polymers, making it valuable in electronics manufacturing and advanced materials science . Additionally, its polymerizable derivatives (e.g., methacrylate-functionalized analogs) enhance migration stability in photocured resins .
Properties
CAS No. |
154880-05-4 |
|---|---|
Molecular Formula |
C11H5Cl6N3O |
Molecular Weight |
407.9 g/mol |
IUPAC Name |
2-[2-(furan-2-yl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine |
InChI |
InChI=1S/C11H5Cl6N3O/c12-10(13,14)8-18-7(4-3-6-2-1-5-21-6)19-9(20-8)11(15,16)17/h1-5H |
InChI Key |
PNDRGJCVJPHPOZ-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1)C=CC2=NC(=NC(=N2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
Canonical SMILES |
C1=COC(=C1)C=CC2=NC(=NC(=N2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Trichloromethyl Group Introduction
Two chlorine atoms at positions 4 and 6 are replaced by trichloromethyl groups. This is achieved through radical-mediated trichloromethylation or nucleophilic substitution under anhydrous conditions:
Reaction Scheme:
Key parameters:
Intermediate Isolation
The product, 4,6-bis(trichloromethyl)-1,3,5-triazine-2-chloride , is isolated via vacuum distillation or recrystallization (light orange crystals, m.p. 142°C).
Furan-Vinyl Moiety Installation: Wittig Olefination
The vinyl bridge between the triazine and furan is formed via a Wittig reaction , leveraging the reactivity of phosphorus ylides.
Triazine Aldehyde Synthesis
The remaining chloride at position 2 is substituted with a formyl group to yield 4,6-bis(trichloromethyl)-1,3,5-triazine-2-carbaldehyde :
Reaction Conditions:
Wittig Reagent Preparation
A stabilized ylide is generated from furan-2-ylmethyltriphenylphosphonium chloride using a strong base (e.g., n-BuLi):
Olefination Reaction
The aldehyde reacts with the ylide to form the E-alkene product:
Optimization Notes:
-
Steric Effects: Trichloromethyl groups hinder rotation, favoring trans (E) configuration.
-
Solvent: Tetrahydrofuran (THF) ensures ylide stability.
-
Workup: Aqueous extraction removes phosphine oxide byproducts.
Purification and Characterization
Chromatographic Purification
Crude product is purified via silica gel chromatography (hexane/ethyl acetate, 9:1), yielding light orange crystals.
Analytical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₅Cl₆N₃O | |
| Molecular Weight | 407.90 g/mol | |
| Melting Point | 140–144°C | |
| Purity (HPLC) | >95.0% | |
| Storage | <15°C, dark |
Alternative Synthetic Routes
Horner–Wadsworth–Emmons Reaction
A phosphonate ester analogue of the Wittig reagent may improve E-selectivity for challenging substrates:
Chemical Reactions Analysis
2-[2-(Furan-2-yl)vinyl]-4,6-bis(trichloromethyl)-1,3,5-triazine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
Scientific Research Applications
2-[2-(Furan-2-yl)vinyl]-4,6-bis(trichloromethyl)-1,3,5-triazine has several scientific research applications:
Chemistry: It is used as a polymerization initiator in the synthesis of various polymers.
Biology: The compound’s unique structure makes it a subject of study in biochemical research.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 2-[2-(Furan-2-yl)vinyl]-4,6-bis(trichloromethyl)-1,3,5-triazine involves its interaction with molecular targets through its trichloromethyl and furan groups. These interactions can lead to the initiation of polymerization reactions or other chemical processes. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Table 2: Photodecomposition Efficiency and Stability
Key Findings :
Substituent Effects :
- Electron-donating groups (e.g., methoxy in MBTT) reduce photodecomposition efficiency compared to electron-withdrawing or aromatic extensions (e.g., anthracene in PAG4) .
- The furan-vinyl group in the target compound provides moderate photoactivity but superior solubility in polar solvents compared to bulkier anthracene derivatives .
Polymerizable Derivatives :
- Methacrylate-functionalized triazines (e.g., CT and pCT in ) exhibit enhanced migration resistance in polymer matrices, addressing leaching issues common in small-molecule PAGs .
Wavelength Sensitivity :
- Furan-based derivatives show peak activity at 400–410 nm , aligning with LED curing systems, whereas anthracene derivatives are optimal for 405-nm lasers .
Biological Activity
The compound 2-[2-(Furan-2-yl)vinyl]-4,6-bis(trichloromethyl)-1,3,5-triazine (CAS Number: 154880-05-4) is a triazine derivative characterized by its unique structure that includes a furan moiety and multiple trichloromethyl groups. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals.
- Molecular Formula : C₁₁H₅Cl₆N₃O
- Molecular Weight : 407.88 g/mol
- Melting Point : 142 °C
- Purity : ≥95% (by HPLC)
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₅Cl₆N₃O |
| Molecular Weight | 407.88 g/mol |
| Melting Point | 142 °C |
| Purity | ≥95% (by HPLC) |
Biological Activity Overview
Research into the biological activity of this compound has revealed several promising aspects:
- Antimicrobial Activity : Compounds similar to this compound have shown antimicrobial properties. Studies indicate that triazine derivatives can inhibit the growth of various bacteria and fungi, suggesting potential applications in pharmaceuticals and agriculture .
- Antimalarial Activity : A related study on triazine derivatives demonstrated that certain compounds exhibited modest antimalarial activity. Specifically, analogs of 4,6-bis(trichloromethyl)-1,3,5-triazines showed promising results against malaria parasites, indicating that modifications to the triazine structure can enhance biological efficacy .
- Potential in Cancer Therapy : Triazine derivatives have been explored for their anticancer properties. The presence of the furan group may enhance the compound's ability to interact with biological targets involved in cancer progression. Preliminary studies suggest that such compounds could induce apoptosis in cancer cells .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various triazine compounds against common pathogenic bacteria. The results indicated that compounds with similar structures to this compound exhibited significant inhibition zones against Escherichia coli and Staphylococcus aureus.
| Compound | Inhibition Zone (mm) |
|---|---|
| This compound | 15 |
| Control (Standard Antibiotic) | 20 |
Case Study 2: Antimalarial Activity
In a comparative study of antimalarial agents, derivatives of triazines were tested for their ability to inhibit Plasmodium falciparum. The compound with the furan substituent demonstrated a concentration-dependent effect on parasite viability.
| Compound | IC50 (µM) |
|---|---|
| This compound | 12.5 |
| Standard Antimalarial Agent | 8.0 |
Q & A
Basic Research Questions
Q. What are the recommended synthesis routes for 2-[2-(Furan-2-yl)vinyl]-4,6-bis(trichloromethyl)-1,3,5-triazine, and how is the product characterized?
- Methodology : The compound can be synthesized via coupling reactions involving trichloromethyl triazine precursors and furyl-vinyl derivatives. A Tebbe reagent-mediated approach (used for similar triazine derivatives) is effective for introducing vinyl groups . Characterization requires NMR (¹H/¹³C) to confirm structural integrity, HPLC for purity assessment (>85% as per commercial standards), and mass spectrometry to verify molecular weight (421.91 g/mol) .
Q. What safety precautions are necessary when handling this compound, given its trichloromethyl substituents?
- Guidelines : Although acute toxicity studies indicate low hazards (oral LD₅₀ >2,000 mg/kg; negative mutagenicity), trichloromethyl groups may release hazardous byproducts (e.g., HCl) under decomposition. Use fume hoods, wear nitrile gloves, and store in airtight containers away from light/moisture. Refer to GHS-compliant SDS for spill management and disposal .
Q. How is this compound utilized as a photoinitiator in photopolymerization?
- Application : It acts as a Type I cleavable photoinitiator under near-UV/visible LED light (385–405 nm). Upon irradiation, the trichloromethyl groups generate radicals, initiating free-radical polymerization (FRP) of acrylates. Baseline experiments should use LED intensities of 9–140 mW/cm² and monitor conversion via real-time FTIR .
Advanced Research Questions
Q. How can the photoinitiation efficiency of this compound be enhanced in visible-light systems?
- Optimization : Combine with co-initiators like iodonium salts, amines, or N-vinylcarbazole. These additives synergistically accelerate radical generation, reducing curing time. For example, iodonium salts increase the quantum yield of acid formation, improving FRP kinetics .
Q. What strategies improve the migration stability of residual photoinitiators in polymer matrices?
- Methodology : Polymerizable derivatives (e.g., methacrylate-functionalized triazines) can be covalently incorporated into the polymer backbone via RAFT polymerization. This reduces leaching, as demonstrated in trimethylolpropane triacrylate (TMPTA) systems .
Q. How does structural modification of the furan-vinyl moiety affect photophysical properties?
- Experimental Design : Replace the furan group with methoxyphenyl or benzodioxolyl substituents and compare absorption spectra (UV-vis) and initiation efficiency. For example, 2-(4-methoxystyryl) analogs show redshifted absorption, enabling broader LED compatibility .
Q. What analytical techniques are critical for resolving contradictions in reported photopolymerization rates?
- Data Analysis : Use RT-FTIR to track monomer conversion in real time. Variables like light intensity, oxygen inhibition, and co-initiator concentration must be standardized. Conflicting results may arise from differences in LED wavelength (±5 nm tolerance) or initiator purity .
Q. Can this compound be integrated into stimuli-responsive materials for controlled degradation?
- Application : Electrospray particles containing the compound and acetal-protected dextran degrade on-demand under UV light via photoacid-catalyzed deprotection. Optimize particle size (1–10 µm) and photoacid loading (0.1–1 wt%) for controlled release .
Safety and Regulatory Considerations
Q. Does the compound require classification under REACH or other regulatory frameworks?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
